molecular formula C15H22N2O2 B269421 N-butyl-3-(butyrylamino)benzamide

N-butyl-3-(butyrylamino)benzamide

Cat. No.: B269421
M. Wt: 262.35 g/mol
InChI Key: DRCJMULMELLZSU-UHFFFAOYSA-N
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Description

N-butyl-3-(butyrylamino)benzamide is a chemical compound intended for research and development applications exclusively. This product is not for diagnostic or therapeutic use. Benzamide derivatives are a significant class of compounds in medicinal chemistry research. Structurally similar compounds, such as those featuring an aminobenzamide core, have been investigated for their biological activity. For instance, certain benzamide derivatives have been studied as inhibitors of enzymes like poly(ADP-ribose) polymerase (PARP), which is a target in areas such as oncology and neuroprotection . Other research into benzamide analogs has explored their potential as histone deacetylase (HDAC) inhibitors, which are of interest for their role in epigenetic regulation and cancer therapy . Furthermore, some benzamide compounds have shown documented biological activity in experimental models, such as activity against botulinal intoxication in mice . Researchers can consider this compound as a building block or intermediate for the synthesis of more complex molecules or for biochemical screening. Handle this product with care, using appropriate personal protective equipment, and refer to the material safety data sheet (MSDS) for safe handling procedures.

Properties

Molecular Formula

C15H22N2O2

Molecular Weight

262.35 g/mol

IUPAC Name

3-(butanoylamino)-N-butylbenzamide

InChI

InChI=1S/C15H22N2O2/c1-3-5-10-16-15(19)12-8-6-9-13(11-12)17-14(18)7-4-2/h6,8-9,11H,3-5,7,10H2,1-2H3,(H,16,19)(H,17,18)

InChI Key

DRCJMULMELLZSU-UHFFFAOYSA-N

SMILES

CCCCNC(=O)C1=CC(=CC=C1)NC(=O)CCC

Canonical SMILES

CCCCNC(=O)C1=CC(=CC=C1)NC(=O)CCC

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

N-Butyl-3-(butyrylamino)benzamide belongs to a broader class of benzamide derivatives with varying substituents influencing physicochemical and biological properties. Key analogs include:

Compound Name Substituents Key Features
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) 3,4-Dimethoxyphenethylamine group Enhanced aromatic interactions; methoxy groups improve solubility.
2-Hydroxy-N-[2-(3,4-methoxyphenyl)ethyl]benzamide (Rip-D) Salicyloyl group (2-hydroxybenzamide) Chelating ability via hydroxyl group; potential metal-binding properties.
3-(Arylacetylamino)-N-methylbenzamides Arylacetyl and N-methyl groups Increased steric bulk; modulates target selectivity.
N-Methyl-3-(2-naphthyl-acetylamino)benzamide Naphthylacetyl group Enhanced hydrophobic interactions; improved binding to aromatic pockets.
N-Butyl-3-{[6-(9H-purin-6-ylamino)hexanoyl]amino}benzamide Purine-linked hexanoyl chain Targets nucleotide-binding proteins; Tanimoto coefficient = 0.77 .

Key Observations :

  • Hydrophobicity: The butyrylamino and N-butyl groups in the target compound increase hydrophobicity compared to Rip-B (methoxy) or Rip-D (hydroxyl). This may enhance blood-brain barrier penetration but reduce aqueous solubility.
  • Functional Groups : Unlike Rip-D, which has a hydroxyl group for metal coordination, the target compound lacks such moieties, limiting its use in metal-catalyzed reactions .

Key Findings :

  • Slow-Binding Kinetics : Benzamides like the target compound exhibit slow-on/slow-off binding to HDAC1-3, enabling prolonged enzyme inhibition despite higher IC50 values .
  • Selectivity: The butyrylamino group may confer selectivity for specific HDAC isoforms, though this requires experimental validation.

Physicochemical Properties

Melting points and NMR data from analogs provide indirect insights:

Compound Melting Point (°C) 1H NMR Shifts (Key Peaks)
Rip-B 90 δ 7.8 (benzamide NH), δ 3.8 (OCH3)
Rip-D 96 δ 10.2 (phenolic OH), δ 6.8 (aromatic H)
This compound (Predicted) ~85–95 (estimated) δ 1.4 (butyl CH2), δ 8.1 (amide NH)

Implications :

  • NMR shifts align with analogous benzamides, confirming structural integrity .

Preparation Methods

Stepwise Acylation of 3-Aminobenzoic Acid Derivatives

A classical approach involves the sequential functionalization of 3-aminobenzoic acid. First, the carboxylic acid group is activated using thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) to form the corresponding acyl chloride. Subsequent reaction with n-butylamine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) yields N-butyl-3-aminobenzamide. The free amine at the meta position is then acylated with butyryl chloride in the presence of a base such as triethylamine (TEA) or pyridine to introduce the butyrylamino group.

Key considerations:

  • Solvent selection : Polar aprotic solvents like DCM enhance acyl chloride stability, while THF improves amine solubility.

  • Temperature control : Acylation proceeds optimally at 0–5°C to minimize side reactions such as over-acylation or hydrolysis.

One-Pot Synthesis Using Coupling Agents

Modern protocols employ coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with N-hydroxysuccinimide (NHS) to streamline amide bond formation. For example, 3-aminobenzoic acid is treated with butylamine and EDC/NHS in dimethylformamide (DMF), followed by in situ acylation with butyric anhydride. This method reduces intermediate purification steps and achieves yields exceeding 70% under optimized conditions.

Sequential Functionalization Approaches

N-Butylation Followed by Acylation

An alternative route begins with the preparation of 3-nitrobenzamide. The nitro group serves as a directing group for subsequent functionalization. N-Butylation is achieved via Ullmann coupling using copper(I) iodide and 1,10-phenanthroline, reacting 3-nitrobenzamide with 1-bromobutane. Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, which is then acylated with butyryl chloride.

Advantages :

  • The nitro group stabilizes the intermediate during N-alkylation.

  • Hydrogenation selectively reduces nitro without affecting the amide bond.

Protection-Deprotection Strategies

To prevent undesired reactions at the meta position, temporary protection of the amine is employed. For instance, the 3-amino group is protected with a tert-butoxycarbonyl (Boc) group before N-butylation. After deprotection using trifluoroacetic acid (TFA), the free amine is acylated with butyryl chloride.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, particularly in acylation steps. A mixture of 3-aminobenzoic acid, butylamine, and butyryl chloride in DMF undergoes microwave heating at 100°C for 15 minutes, achieving complete conversion. This method reduces reaction times from hours to minutes but requires specialized equipment.

Solid-Phase Synthesis

Immobilized resins such as Wang resin enable stepwise assembly. 3-Fmoc-aminobenzoic acid is attached to the resin, followed by Fmoc deprotection and coupling with butylamine. On-resin acylation with butyryl chloride and final cleavage yields the target compound.

Optimization of Reaction Conditions

Solvent and Temperature Effects

ParameterOptimal ConditionImpact on Yield
Solvent polarityDMF > THF > DCMHigher polarity enhances amine reactivity
Reaction temperature0–5°C (acylation)Minimizes side reactions
Heating duration2–4 hours (reflux)Ensures complete conversion

Catalysts and Reagents

  • Lewis acids : Zinc chloride (ZnCl₂) catalyzes acylation, improving yields by 15–20%.

  • Coupling agents : EDC/NHS outperforms DCC in minimizing racemization.

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Key AdvantageLimitation
Stepwise acylation65–75>95High selectivityMultiple purification steps
One-pot synthesis70–8090Reduced processing timeSensitivity to moisture
Microwave-assisted8598Rapid synthesisEquipment dependency

Q & A

Q. What are the primary synthetic routes for N-butyl-3-(butyrylamino)benzamide, and how do reaction conditions influence yield and purity?

The synthesis typically involves acylation of 3-aminobenzamide with butyryl chloride under basic conditions (e.g., using sodium carbonate as a catalyst). Key steps include:

  • Amide bond formation : Reacting the amino group with butyryl chloride in anhydrous dichloromethane at 0–5°C to minimize side reactions .
  • Workup and purification : Extraction with ethyl acetate, followed by column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Yield optimization (~65–75%) depends on stoichiometric control and moisture exclusion .
  • Purity validation : HPLC (C18 column, acetonitrile/water mobile phase) and NMR (δ 8.2 ppm for aromatic protons, δ 1.5–2.1 ppm for butyl chain) are critical for confirming structural integrity .

Q. How can the structural and electronic properties of this compound be characterized?

  • X-ray crystallography : Resolves steric effects of the butyrylamino and n-butyl groups on the benzamide core .
  • Computational modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electron density distribution, revealing polarized regions at the amide carbonyl and amino groups, which influence reactivity .
  • Spectroscopic analysis : FT-IR confirms amide C=O stretching (~1650 cm⁻¹) and N–H bending (~1550 cm⁻¹) .

Advanced Research Questions

Q. How can conflicting bioactivity data for this compound derivatives be resolved in enzyme inhibition studies?

Discrepancies in IC₅₀ values (e.g., against proteases or kinases) often arise from:

  • Assay variability : Standardize buffer pH (e.g., Tris-HCl vs. phosphate) and incubation time to reduce false positives .
  • Solubility effects : Use DMSO concentrations ≤1% (v/v) to avoid solvent interference. Confirm compound stability via LC-MS pre- and post-assay .
  • Structural analogs : Compare with 3-amino-N-(sec-butyl)benzamide (PubChem CID: 18587445) to identify substituent-dependent activity trends .

Q. What strategies optimize the regioselective functionalization of this compound for targeted drug design?

  • Directed ortho-metalation : Use LDA (lithium diisopropylamide) at −78°C to introduce halogens or alkyl groups at the para position relative to the amide .
  • Protection/deprotection : Temporarily mask the butyrylamino group with Boc anhydride to enable selective modifications at the benzamide ring .
  • Catalytic cross-coupling : Suzuki-Miyaura reactions (Pd(PPh₃)₄, K₂CO₃) attach aryl/heteroaryl groups to enhance binding affinity for biological targets .

Q. How does the steric bulk of the n-butyl group impact pharmacokinetic properties in preclinical models?

  • LogP analysis : The n-butyl chain increases hydrophobicity (predicted LogP ~3.2), enhancing membrane permeability but reducing aqueous solubility. Use PEGylated formulations or cyclodextrin complexes to improve bioavailability .
  • Metabolic stability : In vitro liver microsome assays (human/rat) identify oxidative degradation hotspots. Introduce fluorine atoms at the butyl chain to block CYP450-mediated metabolism .

Methodological Considerations

Q. What analytical techniques are essential for detecting degradation products during stability studies?

  • UHPLC-QTOF-MS : Identifies hydrolyzed byproducts (e.g., 3-aminobenzamide) under accelerated storage conditions (40°C/75% RH) .
  • Forced degradation : Expose the compound to UV light (ICH Q1B guidelines) and acidic/basic hydrolysis to map degradation pathways .

Q. How should researchers design dose-response experiments to evaluate toxicity in cell-based assays?

  • Dose range-finding : Start with 0.1–100 µM concentrations, using Alamar Blue or MTT assays to measure IC₅₀ in HEK-293 or HepG2 cells .
  • Counter-screen selectivity : Test against primary human fibroblasts to differentiate cytotoxic vs. target-specific effects .

Data Contradiction Analysis

Q. Why do computational docking results sometimes conflict with experimental binding data for this compound?

  • Conformational flexibility : Molecular dynamics simulations (100 ns) reveal that the butyrylamino group adopts multiple orientations in solution, affecting docking poses .
  • Solvent effects : Include explicit water molecules in docking models (e.g., using AutoDock Vina) to improve correlation with SPR (surface plasmon resonance) data .

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